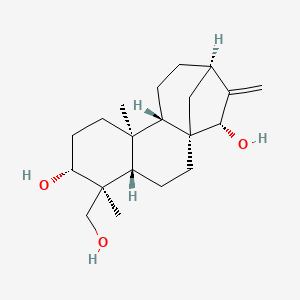

ent-16-Kaurene-3b,15b,18-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSICAMHPRQJNMG-WWWUCTDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to ent-16-Kaurene-3b,15b,18-triol: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural diterpenoid ent-16-Kaurene-3b,15b,18-triol, focusing on its natural origins, detailed isolation protocols, and known biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is a member of the ent-kaurane family of diterpenoids, which are complex chemical structures found in a variety of plant species. The primary and most well-documented natural source of this specific triol is the bark of Suregada multiflora , a plant belonging to the Euphorbiaceae family.[1] While the Lamiaceae family is also known to produce various ent-kaurene (B36324) compounds, Suregada multiflora remains the key species for the isolation of this compound.

Isolation and Extraction from Suregada multiflora

The isolation of this compound from the bark of Suregada multiflora is a multi-step process involving extraction and chromatographic separation. The foundational protocol was described by Cheenpracha and colleagues in a 2006 article in the journal Phytochemistry.

General Experimental Workflow

The overall process for isolating this compound is outlined in the diagram below. This workflow represents a typical approach for the purification of natural products from plant matrices.

Detailed Experimental Protocol

The following protocol is based on the methodology reported by Cheenpracha et al. (2006).

Plant Material:

-

Air-dried and powdered bark of Suregada multiflora.

Extraction:

-

The powdered bark is subjected to exhaustive extraction with dichloromethane (CH2Cl2) at room temperature.

-

The resulting extract is then filtered and concentrated under reduced pressure to yield a crude dichloromethane extract.

Chromatographic Separation:

-

The crude extract is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and concentrated.

-

Further purification is achieved through repeated column chromatography, potentially using different solvent systems or stationary phases, until the pure compound is obtained.

-

The structure of the isolated compound is confirmed by spectroscopic analysis, including NMR (1H, 13C) and mass spectrometry.

Note: The exact yields and specific solvent ratios for chromatography are often dependent on the specific batch of plant material and the scale of the extraction. Researchers should optimize these parameters accordingly.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of allergic responses.

Anti-Allergic Activity

The primary reported bioactivity of this compound is its anti-allergic potential. This has been demonstrated through in vitro assays using rat basophilic leukemia (RBL-2H3) cells, a common model for studying mast cell degranulation.[1]

Quantitative Data on Anti-Allergic Activity:

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| This compound | Inhibition of β-hexosaminidase release | RBL-2H3 | 22.5 - 42.2 | Cheenpracha et al., 2006 |

Experimental Protocol for Anti-Allergic Activity Assay

The anti-allergic activity is assessed by measuring the inhibition of the release of β-hexosaminidase, a marker of mast cell degranulation.

Materials:

-

RBL-2H3 cells

-

Anti-dinitrophenyl (DNP) IgE

-

DNP-human serum albumin (HSA)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)

-

This compound (test compound)

Procedure:

-

RBL-2H3 cells are sensitized with anti-DNP IgE.

-

The sensitized cells are then treated with various concentrations of this compound.

-

Degranulation is induced by challenging the cells with DNP-HSA.

-

The release of β-hexosaminidase into the supernatant is quantified by adding the substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide.

-

The enzymatic reaction is stopped, and the absorbance is measured to determine the amount of released β-hexosaminidase.

-

The inhibitory activity of the test compound is calculated by comparing the enzyme release in treated cells to that in untreated control cells.

Proposed Signaling Pathway

While the precise molecular targets of this compound in the context of its anti-allergic activity have not been fully elucidated, the inhibition of mast cell degranulation suggests an interference with the IgE-mediated signaling cascade. A plausible mechanism involves the modulation of key signaling molecules downstream of the high-affinity IgE receptor (FcεRI).

Other Potential Biological Activities

In addition to its anti-allergic properties, other compounds from the ent-kaurane class have been reported to possess a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Further research is warranted to explore if this compound shares these broader pharmacological profiles.

Conclusion

This compound, isolated from the bark of Suregada multiflora, is a promising natural product with demonstrated anti-allergic activity. The detailed protocols for its isolation and the assessment of its bioactivity provide a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular mechanisms underlying its anti-allergic effects and exploring its potential in other therapeutic areas. This guide serves as a critical resource for scientists working to unlock the full potential of this intriguing natural compound.

References

A Technical Guide to the Biosynthesis of ent-16-Kaurene-3β,15β,18-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-16-Kaurene-3β,15β,18-triol is a complex diterpenoid of the ent-kaurane family. Diterpenoids are a large and diverse class of natural products with a wide range of biological activities, making them of significant interest for drug discovery and development. The intricate, stereospecific oxygenation of the ent-kaurene (B36324) scaffold presents a formidable challenge for chemical synthesis, highlighting the importance of understanding its biosynthetic pathway for potential biotechnological production. This technical guide provides a comprehensive overview of the known and putative steps in the biosynthesis of ent-16-Kaurene-3β,15β,18-triol, drawing on established pathways of related diterpenoids and biotransformation studies.

Core Biosynthetic Pathway: From GGPP to ent-Kaurenoic Acid

The initial stages of the biosynthesis, leading to the formation of the central intermediate ent-kaurenoic acid, are well-characterized and are shared with the gibberellin biosynthesis pathway in plants and fungi.

Cyclization of Geranylgeranyl Diphosphate (B83284) (GGPP)

The pathway begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). In a two-step cyclization process, GGPP is first converted to ent-copalyl diphosphate (ent-CPP) by the action of ent-copalyl diphosphate synthase (CPS). Subsequently, ent-kaurene synthase (KS) catalyzes the further cyclization of ent-CPP to form the tetracyclic hydrocarbon skeleton, ent-kaurene. In some fungi, a single bifunctional enzyme, CPS/KS, can catalyze both steps.

Oxidation of ent-Kaurene to ent-Kaurenoic Acid

The C-19 methyl group of ent-kaurene undergoes a three-step oxidation to a carboxylic acid, yielding ent-kaurenoic acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 monooxygenase, ent-kaurene oxidase (KO), which belongs to the CYP701 family. The reaction proceeds through the intermediates ent-kauren-19-ol and ent-kauren-19-al.

Putative Hydroxylation Steps to ent-16-Kaurene-3β,15β,18-triol

The conversion of an ent-kaurene intermediate to ent-16-Kaurene-3β,15β,18-triol requires three specific hydroxylation events at positions C-3, C-15, and C-18. While the exact enzymes and the sequence of these reactions have not been fully elucidated for this specific molecule, evidence from related pathways and biotransformation studies suggests the involvement of cytochrome P450 monooxygenases (CYPs). The substrate for these hydroxylations could be ent-kaurene itself or a downstream intermediate like ent-kaurenoic acid.

3β-Hydroxylation

The introduction of a hydroxyl group at the 3β position is a known step in the biosynthesis of certain gibberellins (B7789140) in the fungus Gibberella fujikuroi. The multifunctional enzyme P450-1 in this fungus has been shown to catalyze 3β-hydroxylation. In plants, the rice (Oryza sativa) CYP701A family member, OsKOL4/CYP701A8, has been identified as an ent-kaurene C3α-hydroxylase, indicating that CYPs with the ability to hydroxylate the C-3 position of the ent-kaurene skeleton exist in plants.

15β-Hydroxylation

The hydroxylation at the C-15 position is less common in primary metabolism but has been observed in microbial biotransformations. Studies using the fungus Gibberella fujikuroi have demonstrated its ability to hydroxylate ent-kaurene derivatives at the 15β-position. This strongly suggests the presence of a specific CYP450 enzyme in this fungus capable of carrying out this transformation.

18-Hydroxylation

Hydroxylation at the C-18 position of an ent-kaurene skeleton is not as well-documented as oxidations at other positions. However, the biosynthesis of the vast array of structurally diverse ent-kaurane diterpenoids in plants of the Isodon and Rabdosia genera involves extensive and varied hydroxylations across the carbon skeleton, often catalyzed by CYPs from the CYP71 and CYP706 families. It is plausible that a member of these or another CYP family is responsible for the 18-hydroxylation. Additionally, fungal biotransformations have also been shown to introduce hydroxyl groups at various positions on the kaurane (B74193) skeleton, and an 18-hydroxylase activity cannot be ruled out.

Quantitative Data on Key Enzymes

Quantitative kinetic data for the specific hydroxylases involved in the formation of ent-16-Kaurene-3β,15β,18-triol are not yet available. However, kinetic parameters for the upstream enzymes in the ent-kaurene biosynthetic pathway have been reported from various sources.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| ent-Copalyl Diphosphate Synthase | Streptomyces platensis | GGPP | 5.3 ± 0.7 | - | [1] |

| ent-Kaurene Synthase B | Cucurbita maxima | ent-CPP | 0.35 | - | [1] |

| ent-Kaurene Oxidase (AtKO) | Arabidopsis thaliana | ent-Kaurene | 2 | - | [2] |

Note: A dash (-) indicates that the value was not reported in the cited source.

Experimental Protocols

The characterization of the enzymes in the ent-kaurene biosynthesis pathway, particularly the cytochrome P450 hydroxylases, typically involves heterologous expression followed by in vitro or in vivo assays.

Heterologous Expression of Cytochrome P450 Enzymes

A common strategy for characterizing plant and fungal CYPs is to express the corresponding gene in a host organism that provides the necessary redox partners (NADPH-cytochrome P450 reductase).

Workflow for Heterologous Expression and Functional Characterization:

-

Gene Identification: Candidate CYP genes are often identified through transcriptome sequencing of the source organism, followed by phylogenetic analysis to classify them into known CYP families (e.g., CYP701, CYP71, CYP706).

-

Vector Construction: The open reading frame of the candidate CYP gene is cloned into an appropriate expression vector for the chosen host system.

-

Host Transformation: Saccharomyces cerevisiae (yeast) and Nicotiana benthamiana (a model plant) are commonly used hosts. Yeast provides an endogenous NADPH-cytochrome P450 reductase, while co-expression in N. benthamiana with the upstream pathway enzymes can allow for the production of the final product in planta.

-

Substrate Feeding/Co-expression:

-

In yeast, the substrate (ent-kaurene or a derivative) can be fed to the culture, or the genes for the upstream pathway enzymes (CPS and KS) can be co-expressed to produce the substrate in situ.

-

In N. benthamiana, agroinfiltration is used to transiently co-express the CYP with the upstream pathway enzymes.

-

-

Metabolite Extraction and Analysis: Metabolites are extracted from the yeast culture or plant tissue using an organic solvent (e.g., ethyl acetate). The products are then identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Liquid Chromatography-Mass Spectrometry (LC-MS), often by comparison with authentic standards if available.

In Vitro Enzyme Assays with Microsomes

For kinetic studies, CYPs are often assayed in vitro using microsomal fractions prepared from the heterologous host.

Protocol Outline:

-

Microsome Preparation: Yeast or insect cells expressing the CYP of interest are harvested and lysed. The microsomal fraction, containing the membrane-bound CYP, is isolated by differential centrifugation.

-

Assay Reaction: The reaction mixture typically contains:

-

Microsomal preparation

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Substrate (ent-kaurene or other diterpene)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) to provide a continuous supply of NADPH.

-

-

Incubation: The reaction is initiated by adding the NADPH regenerating system and incubated at a controlled temperature (e.g., 30°C) with shaking.

-

Quenching and Extraction: The reaction is stopped by adding a solvent like ethyl acetate, which also serves to extract the products.

-

Analysis: The extracted products are analyzed by GC-MS or LC-MS to determine the reaction rate and calculate kinetic parameters.

Conclusion and Future Directions

The biosynthesis of ent-16-Kaurene-3β,15β,18-triol proceeds through the well-established pathway from GGPP to ent-kaurene and likely involves a series of subsequent hydroxylations catalyzed by cytochrome P450 monooxygenases. While the specific enzymes for the 3β, 15β, and 18-hydroxylations are yet to be definitively identified, promising candidates exist within the diverse CYP families of plants like Isodon and fungi like Gibberella. Future research, employing the transcriptomic and heterologous expression approaches outlined in this guide, will be crucial for the complete elucidation of this pathway. The identification and characterization of these novel hydroxylases will not only provide a deeper understanding of diterpenoid biosynthesis but also furnish valuable biocatalytic tools for the sustainable production of this and other complex, high-value molecules for the pharmaceutical industry.

References

Spectroscopic and Biological Insights into ent-16-Kaurene-3β,15β,18-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the diterpenoid ent-16-Kaurene-3β,15β,18-triol, a natural product with recognized anti-allergic properties. The following sections detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols for their acquisition, and a proposed signaling pathway for its biological activity.

Core Spectroscopic Data

The structural elucidation of ent-16-Kaurene-3β,15β,18-triol, isolated from the bark of Suregada multiflora, was achieved through comprehensive spectroscopic analysis. The key data from ¹H NMR, ¹³C NMR, and mass spectrometry are summarized below.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectroscopic Data for ent-16-Kaurene-3β,15β,18-triol (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-1α | 1.05 | m | |

| H-1β | 1.80 | m | |

| H-2α | 1.55 | m | |

| H-2β | 1.65 | m | |

| H-3α | 3.45 | dd | 11.5, 4.5 |

| H-5α | 1.24 | dd | 12.0, 2.0 |

| H-6α | 1.45 | m | |

| H-6β | 1.55 | m | |

| H-7α | 1.35 | m | |

| H-7β | 1.45 | m | |

| H-9α | 1.02 | m | |

| H-11α | 1.60 | m | |

| H-11β | 1.70 | m | |

| H-12α | 1.50 | m | |

| H-12β | 1.60 | m | |

| H-13 | 2.65 | br s | |

| H-14α | 1.95 | m | |

| H-14β | 2.05 | m | |

| H-15α | 4.45 | br s | |

| H-17a | 4.85 | s | |

| H-17b | 5.05 | s | |

| H-18a | 3.30 | d | 11.0 |

| H-18b | 3.60 | d | 11.0 |

| H-19 | 0.85 | s |

| H-20 | 0.95 | s | |

Table 2: ¹³C NMR Spectroscopic Data for ent-16-Kaurene-3β,15β,18-triol (125 MHz, CDCl₃)

| Position | δ (ppm) | Carbon Type |

|---|---|---|

| 1 | 40.5 | CH₂ |

| 2 | 18.5 | CH₂ |

| 3 | 78.5 | CH |

| 4 | 39.0 | C |

| 5 | 55.5 | CH |

| 6 | 21.5 | CH₂ |

| 7 | 41.5 | CH₂ |

| 8 | 44.0 | C |

| 9 | 55.0 | CH |

| 10 | 39.5 | C |

| 11 | 18.0 | CH₂ |

| 12 | 33.0 | CH₂ |

| 13 | 45.0 | CH |

| 14 | 38.0 | CH₂ |

| 15 | 80.0 | CH |

| 16 | 155.0 | C |

| 17 | 106.0 | CH₂ |

| 18 | 65.0 | CH₂ |

| 19 | 15.5 | CH₃ |

| 20 | 17.5 | CH₃ |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the exact mass and molecular formula of the compound.

Table 3: Mass Spectrometry Data for ent-16-Kaurene-3β,15β,18-triol

| Technique | Ion | m/z | Formula |

|---|

| HR-EIMS | [M]⁺ | 320.2351 | C₂₀H₃₂O₃ |

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory procedures for the analysis of natural products.

General Experimental Procedures

Optical rotations were measured on a polarimeter. Infrared (IR) spectra were recorded on an FT-IR spectrometer. Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, COSY, HSQC, and HMBC) were recorded on a 500 MHz NMR spectrometer. Chemical shifts are reported in ppm (δ) with TMS as the internal standard, and coupling constants (J) are in Hertz (Hz). High-resolution electron impact mass spectrometry (HR-EIMS) was performed on a double-focusing mass spectrometer.

Extraction and Isolation

The dried and powdered bark of Suregada multiflora was extracted with dichloromethane. The resulting crude extract was then subjected to a series of chromatographic techniques, including vacuum liquid chromatography and column chromatography over silica (B1680970) gel, to yield the pure compound, ent-16-Kaurene-3β,15β,18-triol.

Visualized Experimental Workflow and Biological Pathway

To provide a clearer understanding of the processes involved in the analysis of this compound and its potential biological role, the following diagrams have been generated using Graphviz (DOT language).

Caption: Experimental workflow for the isolation and structural elucidation of ent-16-Kaurene-3β,15β,18-triol.

ent-Kaurene (B36324) diterpenoids have been reported to exhibit anti-allergic effects by inhibiting the release of β-hexosaminidase from mast cells.[1] This process is a key event in the degranulation of mast cells, which is central to the allergic inflammatory response. The following diagram illustrates a simplified, putative signaling pathway for this inhibitory action.

Caption: Putative signaling pathway for the anti-allergic action of ent-16-Kaurene-3β,15β,18-triol.

References

physical and chemical properties of ent-16-Kaurene-3b,15b,18-triol

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the physical, chemical, and biological properties of ent-16-Kaurene-3b,15b,18-triol, a diterpenoid compound with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this molecule.

Core Physical and Chemical Properties

This compound is a naturally occurring ent-kaurane diterpene.[1] Its fundamental properties are summarized in the table below, providing a baseline for its handling, characterization, and formulation.

| Property | Value | Reference |

| Molecular Formula | C20H32O3 | [1][2][3] |

| Molecular Weight | 320.47 g/mol | [1][4] |

| CAS Number | 921211-29-2 | [1][2] |

| Appearance | Powder | [3] |

| Melting Point | 205-206 °C | [4] |

| Boiling Point | 473.4 ± 45.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 214.4 ± 23.3 °C | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Natural Source | Barks of Suregada multiflora | [3] |

Biological Activity: Anti-Allergic Properties

This compound has demonstrated significant anti-allergic activity.[1][3] Specifically, it has been shown to inhibit the release of β-hexosaminidase from RBL-2H3 cells, a common model for studying mast cell degranulation in allergic responses.[3] This inhibitory effect is a key indicator of its potential to mitigate allergic reactions.

The compound's potency in this regard has been quantified with an IC50 value, which represents the concentration required to inhibit 50% of the β-hexosaminidase release.

| Biological Activity | Cell Line | IC50 Value | Reference |

| Inhibition of β-hexosaminidase release | RBL-2H3 | 22.5 to 42.2 µM | [3] |

Signaling Pathway of Mast Cell Degranulation

The anti-allergic effect of this compound is attributed to its modulation of key biochemical pathways involved in mast cell degranulation.[2] The binding of an antigen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to the release of inflammatory mediators, including histamine (B1213489) and β-hexosaminidase.

The diagram below illustrates the general signaling pathway of IgE-mediated mast cell degranulation. The activation of the high-affinity IgE receptor (FcεRI) initiates a cascade involving spleen tyrosine kinase (Syk), which in turn activates downstream pathways leading to the release of intracellular calcium stores and the degranulation of the mast cell.

Caption: IgE-mediated mast cell degranulation pathway and potential inhibition point.

While the exact molecular target of this compound within this pathway has not been definitively elucidated, its inhibitory effect on degranulation suggests an upstream intervention point, possibly at the level of Syk activation or subsequent signaling events.

Experimental Protocols

Extraction and Isolation of this compound

The primary source of this compound is the bark of Suregada multiflora.[3] The following is a general protocol for its extraction and isolation based on methods for similar diterpenes from this plant genus.

Caption: Logical workflow of the β-hexosaminidase release assay.

Detailed Protocol:

-

Cell Culture: RBL-2H3 cells are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding and Sensitization: Cells are seeded into 24-well plates and sensitized with anti-dinitrophenyl (DNP) IgE overnight.

-

Washing: The sensitized cells are washed with a buffered salt solution (e.g., Tyrode's buffer) to remove unbound IgE.

-

Compound Incubation: The cells are then incubated with various concentrations of this compound (or a vehicle control) for a predetermined time (e.g., 1 hour).

-

Antigen Stimulation: Degranulation is induced by challenging the cells with DNP-bovine serum albumin (BSA).

-

Supernatant Collection: After a short incubation period (e.g., 30 minutes), the supernatant is collected.

-

Enzyme Assay: The collected supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide. The β-hexosaminidase in the supernatant cleaves the substrate, releasing p-nitrophenol.

-

Reaction Termination and Measurement: The reaction is stopped by adding a high pH buffer (e.g., sodium carbonate/bicarbonate buffer). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (unstimulated cells). The IC50 value for this compound is then determined from the dose-response curve.

Conclusion

This compound is a promising natural product with well-defined anti-allergic properties. Its ability to inhibit mast cell degranulation, coupled with its known physical and chemical characteristics, makes it a compelling candidate for further investigation in the development of novel anti-allergic therapies. The experimental protocols provided herein offer a solid foundation for researchers to explore its mechanism of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for ent-16-Kaurene-3b,15b,18-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-16-Kaurene-3b,15b,18-triol is a diterpenoid compound with demonstrated biological activity. This document provides detailed in vitro experimental protocols for assessing its anti-allergic effects, based on published research. The primary mechanism of action explored is the inhibition of degranulation in mast cells, a key event in the allergic inflammatory response.

Quantitative Data

The anti-allergic activity of this compound has been quantified by measuring the inhibition of β-hexosaminidase release from rat basophilic leukemia (RBL-2H3) cells. The following table summarizes the reported inhibitory concentration.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | RBL-2H3 | β-hexosaminidase release | 22.5 - 42.2 | [1][2] |

Experimental Protocols

In Vitro Anti-Allergic Activity Assessment: β-Hexosaminidase Release Assay

This protocol details the methodology to evaluate the inhibitory effect of this compound on the degranulation of RBL-2H3 mast cells.

1. Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the RBL-2H3 cells into a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Sensitize the cells by incubating them with 0.5 µg/mL of anti-dinitrophenyl (DNP) mouse IgE for 24 hours.

2. Compound Treatment and Induction of Degranulation:

-

Prepare stock solutions of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

After the sensitization period, wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2).

-

Add 160 µL of Siraganian buffer to each well.

-

Add 20 µL of various concentrations of this compound (or vehicle control) to the respective wells and incubate for 20 minutes at 37°C.

-

Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) at a final concentration of 100 ng/mL. For the negative control (non-stimulated cells), add 20 µL of buffer.

-

Incubate the plate for 1 hour at 37°C.

3. Measurement of β-Hexosaminidase Release:

-

After incubation, centrifuge the plate at 1500 rpm for 10 minutes at 4°C.

-

Carefully collect 50 µL of the supernatant from each well.

-

To determine the total β-hexosaminidase release, lyse the cells in the remaining wells with 200 µL of 0.5% Triton X-100. Collect 50 µL of the lysate.

-

Transfer the supernatant and lysate samples to a new 96-well plate.

-

Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

-

Incubate the plate for 1 hour at 37°C.

-

Stop the reaction by adding 200 µL of 0.1 M Na2CO3/NaHCO3 buffer (pH 10.0).

-

Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of β-hexosaminidase release using the following formula: *% Release = (Absorbance of Supernatant / Absorbance of Lysate) x 100

-

Calculate the percentage of inhibition of degranulation for each concentration of this compound:

-

% Inhibition = [1 - (% Release with Compound / % Release with Vehicle)] x 100

-

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Experimental Workflow for β-Hexosaminidase Release Assay

Caption: Workflow for the in vitro anti-allergic activity assay.

Putative Signaling Pathway for Inhibition of Mast Cell Degranulation

While the precise molecular targets of this compound in mast cells have not been fully elucidated, other ent-kaurane diterpenoids have been shown to interfere with key signaling molecules in inflammatory pathways. The following diagram illustrates a plausible mechanism for its anti-allergic effect.

Caption: Putative inhibitory pathway of mast cell degranulation.

References

Application Notes and Protocols for ent-16-Kaurene-3β,15β,18-triol in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-16-Kaurene-3β,15β,18-triol is a naturally occurring diterpenoid of the kaurene class, isolated from various plant sources, including Suregada multiflora.[1][2] This compound and its structural analogs have garnered significant interest in the scientific community due to their diverse biological activities. These activities include potential anti-allergic, anti-inflammatory, anti-tumor, and neuroprotective properties.[3] This document provides detailed application notes and experimental protocols for the utilization of ent-16-Kaurene-3β,15β,18-triol in cell culture studies, aimed at facilitating research and drug development efforts.

Chemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₃₂O₃ |

| Molecular Weight | 320.47 g/mol |

| CAS Number | 921211-29-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in aqueous solutions. |

Application Notes

ent-16-Kaurene-3β,15β,18-triol has demonstrated significant biological activity in various in vitro models. The primary reported application is in the study of allergic reactions, with additional potential in inflammation and cancer research.

Anti-Allergic Activity

The most well-documented activity of ent-16-Kaurene-3β,15β,18-triol is its ability to inhibit the degranulation of mast cells, a key event in the allergic response. In a study by Cheenpracha et al. (2006), this compound was shown to inhibit the release of β-hexosaminidase from antigen-stimulated RBL-2H3 cells.[1][2] This suggests its potential as a therapeutic agent for allergic diseases.

Anti-Inflammatory Potential

While specific studies on the anti-inflammatory activity of ent-16-Kaurene-3β,15β,18-triol are limited, other ent-kaurene (B36324) diterpenoids have been shown to possess potent anti-inflammatory properties. The primary mechanism of action for many of these related compounds involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and various interleukins. It is plausible that ent-16-Kaurene-3β,15β,18-triol shares this mechanism of action.

Anticancer Potential

Numerous ent-kaurene diterpenoids, most notably oridonin, have been extensively studied for their anticancer activities. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in a variety of cancer cell lines. The underlying mechanisms are often multi-faceted and involve the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt and JNK pathways. These pathways, when dysregulated, are hallmarks of many cancers. Given its structural similarity to other bioactive ent-kaurene diterpenoids, ent-16-Kaurene-3β,15β,18-triol is a candidate for investigation as a potential anticancer agent.

Quantitative Data

The following table summarizes the reported in vitro activity of ent-16-Kaurene-3β,15β,18-triol and related compounds from Suregada multiflora in an anti-allergic assay.

Table 1: Inhibitory Effects of ent-Kaurene Diterpenoids on β-Hexosaminidase Release in RBL-2H3 Cells

| Compound | IC₅₀ (µM)[1][2] |

| ent-16-Kaurene-3β,15β,18-triol | 22.5 |

| ent-3-oxo-16-kaurene-15β,18-diol | 30.2 |

| ent-16-kaurene-3β,15β-diol | 28.4 |

| Abbeokutone | 42.2 |

| Helioscopinolide A | 35.6 |

| Helioscopinolide C | 38.9 |

| Helioscopinolide I | 25.8 |

Experimental Protocols

Preparation of Stock Solution

-

Dissolving the Compound: Due to its limited aqueous solubility, a stock solution of ent-16-Kaurene-3β,15β,18-triol should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. Ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v for DMSO). A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Protocol: Anti-Allergic Activity (β-Hexosaminidase Release Assay)

This protocol is adapted from methodologies used for assessing mast cell degranulation.

Materials:

-

RBL-2H3 cells

-

Complete culture medium (e.g., MEM supplemented with 15-20% FBS, penicillin/streptomycin)

-

Anti-DNP IgE antibody

-

DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

-

ent-16-Kaurene-3β,15β,18-triol

-

Tyrode's buffer (or similar physiological buffer)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) in complete culture medium for 24 hours.

-

Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.

-

Compound Treatment: Add 100 µL of Tyrode's buffer containing various concentrations of ent-16-Kaurene-3β,15β,18-triol (or vehicle control) to the wells. Incubate for 1 hour at 37°C.

-

Antigen Stimulation: Add 10 µL of DNP-BSA (e.g., 1 µg/mL) to stimulate degranulation. For the negative control, add buffer only. For total release, lyse the cells with 0.1% Triton X-100. Incubate for 30 minutes at 37°C.

-

Supernatant Collection: Carefully collect 50 µL of the supernatant from each well.

-

Enzyme Reaction: In a new 96-well plate, add 50 µL of pNAG solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5) to each well. Add the 50 µL of collected supernatant. Incubate for 1 hour at 37°C.

-

Stopping the Reaction: Add 150 µL of stop solution to each well.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: (OD_sample - OD_blank) / (OD_total_lysis - OD_blank) * 100.

Protocol: Anti-Inflammatory Activity (Nitric Oxide Production Assay)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Lipopolysaccharide (LPS)

-

ent-16-Kaurene-3β,15β,18-triol

-

Griess Reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of ent-16-Kaurene-3β,15β,18-triol (or vehicle control) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect 50 µL of the supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each 50 µL of supernatant in a new 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol: Anticancer Activity (MTT Cell Viability Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete culture medium

-

ent-16-Kaurene-3β,15β,18-triol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of ent-16-Kaurene-3β,15β,18-triol (or vehicle control) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

Below are diagrams created using the DOT language to visualize key concepts.

References

Application of ent-16-Kaurene-3b,15b,18-triol in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-16-Kaurene-3b,15b,18-triol is a member of the ent-kaurane diterpenoid class of natural products. While research on this specific compound is emerging, the broader family of ent-kaurane diterpenoids has garnered significant attention for its diverse biological activities, including potent anti-cancer properties.[1][2][3][4] This document provides an overview of the potential applications of this compound in cancer research, based on the known mechanisms of related compounds, and offers detailed protocols for its investigation in cancer cell lines.

ent-Kaurane diterpenoids have been shown to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[5][6][7]

Postulated Mechanism of Action

Based on studies of structurally related ent-kaurane diterpenoids, the anti-cancer activity of this compound is likely multifaceted. The proposed mechanisms include:

-

Induction of Apoptosis: Many ent-kaurane diterpenoids trigger apoptosis in cancer cells.[8][9] This is often mediated by an increase in intracellular Reactive Oxygen Species (ROS), which in turn activates signaling cascades involving c-Jun N-terminal kinase (JNK) and downstream effectors like caspases.[10] The activation of caspase-8 and caspase-3, key executioners of apoptosis, has been observed with other compounds in this class.[8][9]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[5][6]

-

Modulation of Signaling Pathways: ent-Kaurane diterpenoids have been shown to interfere with critical cancer-related signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer and promote cell survival and proliferation.[11]

Below is a diagram illustrating the potential signaling pathways affected by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for ent-16-Kaurene-3b,15b,18-triol as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-16-Kaurene-3b,15b,18-triol is a diterpenoid compound belonging to the ent-kaurane family.[1] These molecules are notable as key intermediates in the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones that play a critical role in regulating various aspects of plant growth and development.[2][3][4] GAs are essential for processes such as seed germination, stem elongation, leaf expansion, and flowering.[2] Given its structural relationship to gibberellin precursors, this compound is a promising candidate for investigation as a plant growth regulator. These application notes provide a comprehensive overview and detailed protocols for the experimental evaluation of this compound's effects on plant growth.

Putative Mechanism of Action

The proposed mechanism of action for this compound as a plant growth regulator is its potential conversion into bioactive gibberellins within the plant. The general gibberellin signaling pathway involves the perception of GA by the GID1 receptor, which then forms a complex with DELLA proteins, leading to their degradation. DELLA proteins are transcriptional regulators that act as growth repressors. Their degradation alleviates this repression, allowing for the expression of genes that promote growth. By serving as a precursor, this compound may increase the endogenous pool of bioactive GAs, thereby enhancing growth-related processes.

Experimental Protocols

The following protocols are designed to assess the plant growth regulatory effects of this compound on model plant species such as Arabidopsis thaliana or Lactuca sativa (lettuce).

Protocol 1: Seed Germination Assay

Objective: To determine the effect of this compound on the germination rate and speed of seeds.

Materials:

-

Arabidopsis thaliana or Lactuca sativa seeds

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile distilled water

-

Petri dishes (9 cm)

-

Filter paper (Whatman No. 1)

-

Growth chamber with controlled light and temperature

-

Micropipettes

-

Forceps

Procedure:

-

Preparation of Test Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a series of working solutions by diluting the stock solution with sterile distilled water to final concentrations of 1, 10, 50, and 100 µM.

-

The final concentration of DMSO in all solutions, including the control, should not exceed 0.1% to avoid solvent-induced effects.

-

Prepare a control solution containing 0.1% DMSO in sterile distilled water.

-

-

Seed Sterilization:

-

Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute incubation in a 1% sodium hypochlorite (B82951) solution with a drop of Tween-20.

-

Rinse the seeds 3-5 times with sterile distilled water.

-

-

Experimental Setup:

-

Place two layers of sterile filter paper in each Petri dish.

-

Pipette 5 mL of the respective test solution or control solution onto the filter paper.

-

Evenly distribute 50-100 sterilized seeds on the moist filter paper in each Petri dish.

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Prepare three replicate plates for each concentration and the control.

-

-

Incubation:

-

Incubate the Petri dishes in a growth chamber at 22-25°C with a 16-hour light/8-hour dark photoperiod.

-

-

Data Collection:

-

Record the number of germinated seeds (radicle emergence) daily for 7-10 days.

-

Calculate the germination percentage and the germination speed (e.g., using the Timson's index or Mean Germination Time).

-

Protocol 2: Root and Shoot Elongation Assay

Objective: To evaluate the effect of this compound on primary root and hypocotyl/shoot elongation of seedlings.

Materials:

-

Pre-germinated seedlings (4-5 days old) of Arabidopsis thaliana or Lactuca sativa

-

This compound

-

DMSO

-

Murashige and Skoog (MS) medium (0.5x strength) with 1% sucrose (B13894) and 0.8% agar (B569324)

-

Sterile square Petri dishes (10 cm x 10 cm)

-

Growth chamber

-

Ruler or digital scanner and image analysis software (e.g., ImageJ)

Procedure:

-

Preparation of Growth Media:

-

Prepare 0.5x MS medium and autoclave.

-

Cool the medium to approximately 50°C.

-

Add the stock solution of this compound (dissolved in DMSO) to the molten agar to achieve final concentrations of 1, 10, 50, and 100 µM.

-

Ensure the final DMSO concentration is 0.1% in all plates, including the control.

-

Pour the media into sterile square Petri dishes and allow them to solidify.

-

-

Seedling Transfer:

-

Carefully transfer uniformly sized, pre-germinated seedlings onto the surface of the agar plates.

-

Place 10-15 seedlings per plate, ensuring they are vertically oriented.

-

Prepare three replicate plates for each treatment and the control.

-

-

Incubation:

-

Place the Petri dishes vertically in a growth chamber at 22-25°C with a 16-hour light/8-hour dark photoperiod for 7-14 days.

-

-

Data Collection:

-

After the incubation period, carefully remove the seedlings from the agar.

-

Measure the length of the primary root and the hypocotyl/shoot using a ruler or by scanning the seedlings and analyzing the images with software.

-

Calculate the average root and shoot length for each treatment.

-

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Seed Germination of Lactuca sativa

| Concentration (µM) | Germination (%) | Mean Germination Time (days) |

| 0 (Control) | 85 ± 4 | 3.2 ± 0.3 |

| 1 | 88 ± 3 | 3.0 ± 0.2 |

| 10 | 95 ± 2 | 2.5 ± 0.2 |

| 50 | 92 ± 3 | 2.7 ± 0.3 |

| 100 | 83 ± 5 | 3.4 ± 0.4 |

| GA3 (10 µM) | 98 ± 1 | 2.1 ± 0.1 |

Values are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05).*

Table 2: Effect of this compound on Root and Shoot Elongation of Lactuca sativa Seedlings

| Concentration (µM) | Primary Root Length (cm) | Shoot Length (cm) |

| 0 (Control) | 4.5 ± 0.5 | 3.8 ± 0.4 |

| 1 | 4.8 ± 0.6 | 4.1 ± 0.5 |

| 10 | 5.9 ± 0.7 | 5.2 ± 0.6 |

| 50 | 5.2 ± 0.5 | 4.6 ± 0.5 |

| 100 | 3.9 ± 0.4 | 3.5 ± 0.3 |

| GA3 (10 µM) | 6.5 ± 0.8 | 6.1 ± 0.7 |

Values are presented as mean ± standard deviation. Asterisk () indicates a statistically significant difference from the control (p < 0.05).*

Experimental Workflow

References

- 1. ableweb.org [ableweb.org]

- 2. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 4. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Anti-Allergic Activity of ent-16-Kaurene-3b,15b,18-triol

Audience: Researchers, scientists, and drug development professionals.

Introduction

ent-16-Kaurene-3b,15b,18-triol is a diterpenoid compound that has demonstrated significant anti-allergic properties.[1][2][3][4] This document provides detailed protocols for in vitro assays to evaluate and quantify the anti-allergic activity of this compound, focusing on the inhibition of mast cell degranulation and cytokine release. These protocols are intended to guide researchers in the systematic evaluation of this compound and other potential anti-allergic agents.

Mechanism of Action

The anti-allergic activity of this compound is primarily attributed to its ability to inhibit the release of β-hexosaminidase from mast cells, a key event in the allergic response.[1][2][3] Mast cell activation, triggered by the cross-linking of IgE receptors (FcεRI), initiates a complex signaling cascade leading to the release of pre-formed mediators (e.g., histamine, β-hexosaminidase) and the de novo synthesis of pro-inflammatory cytokines.[5][6][7][8] By interfering with this pathway, this compound can potentially mitigate the symptoms of allergic reactions.

Data Presentation

The following table summarizes the reported anti-allergic activity of this compound and related compounds.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| ent-16-Kaurene-3β,15β,18-triol | RBL-2H3 | β-hexosaminidase release | 22.5 - 42.2 | [9] |

| ent-16-kaurene-3β,15β-diol | RBL-2H3 | β-hexosaminidase release | 22.5 - 42.2 | [9] |

| abbeokutone | RBL-2H3 | β-hexosaminidase release | 22.5 - 42.2 | [9] |

| helioscopinolide A | RBL-2H3 | β-hexosaminidase release | 22.5 - 42.2 | [9] |

Experimental Protocols

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This assay is a common method to screen for anti-allergic activity by measuring the release of β-hexosaminidase, a marker for mast cell degranulation.[10][11] The rat basophilic leukemia cell line RBL-2H3 is a widely used model for mast cells.[10][12]

Materials:

-

RBL-2H3 cells

-

MEM (Minimum Essential Medium) supplemented with 15% FBS (Fetal Bovine Serum) and antibiotics

-

Anti-DNP IgE

-

DNP-HSA (Dinitrophenyl-Human Serum Albumin)

-

This compound

-

Tyrode's buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

-

Lysis buffer (e.g., 0.1% Triton X-100)

-

Stop solution (e.g., 0.4 M Glycine, pH 10.7)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Culture and Sensitization:

-

Treatment with this compound:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) to the wells and incubate for 1 hour at 37°C.

-

-

Induction of Degranulation:

-

Induce degranulation by adding DNP-HSA (final concentration 10 µg/mL) to all wells except the negative control.

-

Incubate for 30 minutes at 37°C.[13]

-

-

Measurement of β-Hexosaminidase Release:

-

After incubation, centrifuge the plate at 1,500 rpm for 3 minutes at 4°C.[14]

-

Carefully collect the supernatant.

-

To measure the total β-hexosaminidase content, lyse the cells in the remaining wells with lysis buffer.[14]

-

Transfer aliquots of the supernatant and cell lysate to a new 96-well plate.

-

Add the pNAG substrate solution to each well and incubate for 90 minutes at 37°C.[14]

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 405 nm using a microplate reader.[14]

-

-

Calculation of Inhibition:

-

Calculate the percentage of β-hexosaminidase release for each sample.

-

The percentage of inhibition by this compound is calculated relative to the control (DNP-HSA stimulated cells without the test compound).

-

Cytokine Release Assay

This assay measures the effect of this compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-4, which represent the late phase of the allergic reaction.[15]

Materials:

-

Sensitized RBL-2H3 cells (prepared as in the degranulation assay)

-

This compound

-

DNP-HSA

-

ELISA kits for the specific cytokines to be measured (e.g., TNF-α, IL-4)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Protocol:

-

Cell Stimulation and Treatment:

-

Follow the same procedure for cell culture, sensitization, and treatment with this compound as described in the mast cell degranulation assay.

-

Stimulate the cells with DNP-HSA and incubate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may vary depending on the cytokine being measured.

-

-

Sample Collection:

-

After incubation, centrifuge the plate and collect the cell culture supernatant.

-

-

Cytokine Quantification:

-

Quantify the concentration of the target cytokines (e.g., TNF-α, IL-4) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the concentration of each cytokine from a standard curve.

-

Calculate the percentage of inhibition of cytokine release by this compound compared to the control group (DNP-HSA stimulated cells without the test compound).

-

Mandatory Visualizations

Caption: IgE-mediated mast cell activation signaling pathway.

Caption: Experimental workflow for in vitro anti-allergic assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ent-16-Kaurene-3β,15β,18-triol | 921211-29-2 [chemicalbook.com]

- 4. ent-16-Kaurene-3β,15β,18-triol - 生产厂家:上海化源生化科技有限公司 - 化源网 [chemsrc.com]

- 5. Intracellular signaling pathways in IgE-dependent mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Integrated signalling pathways for mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ent-16-Kaurene-3beta,15beta,18-triol | CAS:921211-29-2 | Manufacturer ChemFaces [chemfaces.com]

- 10. benchchem.com [benchchem.com]

- 11. Potential in vitro anti-allergic, anti-inflammatory and cytotoxic activities of ethanolic extract of Baliospermum montanum root, its major components and a validated HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abmgood.com [abmgood.com]

- 15. In vitro anti-allergic activity of Moringa oleifera Lam. extracts and their isolated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of ent-16-Kaurene-3b,15b,18-triol as a Lead Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-16-Kaurene-3b,15b,18-triol is a tetracyclic diterpenoid of the ent-kaurane class, isolated from various plant species, including Suregada multiflora.[1][2][3] This natural product has garnered interest in the scientific community due to its potential therapeutic properties. The ent-kaurane skeleton is a recognized scaffold for compounds with diverse biological activities, making this compound a promising candidate for lead compound development in drug discovery.[4][5]

These application notes provide an overview of the known biological activities of this compound, detailed protocols for its evaluation, and a summary of relevant data to guide further research and development.

Biological Activities and Potential Therapeutic Applications

ent-Kaurene (B36324) diterpenoids, as a class, have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, cytotoxic, and anti-allergic activities.[2][4] The primary reported activity for this compound is its significant anti-allergic effect.[2][6]

Anti-allergic Activity: this compound has been shown to inhibit the release of β-hexosaminidase from RBL-2H3 cells, a common model for studying mast cell degranulation in type I allergic reactions.[2][6] This suggests its potential in the development of treatments for allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.

Anti-inflammatory Activity: While specific data for this triol is limited, many ent-kaurene diterpenes have demonstrated anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[4][7][8][9] This pathway is a key regulator of the inflammatory response, and its inhibition can reduce the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[4][8]

Cytotoxic Activity: Several ent-kaurene diterpenoids have been investigated for their cytotoxic effects against various cancer cell lines.[10][11][12] This suggests that this compound could be evaluated as a potential anticancer agent.

Data Presentation

The following table summarizes the reported anti-allergic activity of this compound and related compounds isolated from Suregada multiflora.

| Compound | Activity | Cell Line | IC50 (µM) | Reference |

| This compound | Inhibition of β-hexosaminidase release | RBL-2H3 | 31.1 | [2][6] |

| ent-3-oxo-16-kaurene-15b,18-diol | Inhibition of β-hexosaminidase release | RBL-2H3 | 22.5 | [2][6] |

| ent-16-kaurene-3b,15b-diol | Inhibition of β-hexosaminidase release | RBL-2H3 | 42.2 | [2][6] |

| Abbeokutone | Inhibition of β-hexosaminidase release | RBL-2H3 | 33.6 | [2][6] |

| Helioscopinolide A | Inhibition of β-hexosaminidase release | RBL-2H3 | 38.9 | [2][6] |

| Helioscopinolide C | Inhibition of β-hexosaminidase release | RBL-2H3 | 35.8 | [2][6] |

| Helioscopinolide I | Inhibition of β-hexosaminidase release | RBL-2H3 | 34.7 | [2][6] |

| Ketotifen (B1218977) Fumarate (Positive Control) | Inhibition of β-hexosaminidase release | RBL-2H3 | 10.0 | [2][6] |

Experimental Protocols

Protocol 1: In Vitro Anti-allergic Activity Assay (β-Hexosaminidase Release Assay)

This protocol is adapted from the methodology described by Cheenpracha et al. (2006).[2][6]

1. Cell Culture:

-

Culture Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

2. Sensitization of RBL-2H3 Cells:

-

Seed RBL-2H3 cells into a 24-well plate at a density of 2 x 10^5 cells/well.

-

Sensitize the cells by incubating with anti-dinitrophenyl (DNP) IgE antibody (0.5 µg/mL) for 24 hours.

3. Treatment with Test Compound:

-

After sensitization, wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, pH 7.2).

-

Add 180 µL of Siraganian buffer containing various concentrations of this compound (or other test compounds) to each well.

-

Incubate for 20 minutes at 37°C.

4. Antigen Stimulation:

-

Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) antigen (10 µg/mL) to each well.

-

Incubate for a further 20 minutes at 37°C.

-

For the negative control, add buffer instead of the antigen. For the positive control, use a known anti-allergic agent like ketotifen fumarate.

5. Measurement of β-Hexosaminidase Release:

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate at 1500 rpm for 10 minutes at 4°C.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

-

Incubate the plate at 37°C for 1 hour.

6. Data Analysis:

-

Stop the enzymatic reaction by adding 200 µL of stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0).

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of β-hexosaminidase release is calculated using the following formula:

where T is the absorbance of the treated sample, C is the absorbance of the antigen control, and B is the absorbance of the blank.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the β-hexosaminidase release.

Protocol 2: General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol and may require optimization for specific cell lines.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate for 48-72 hours.

3. MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes.

5. Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 3: General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This is a general protocol that may need optimization.

1. Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

2. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

3. Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

4. Measurement of Nitric Oxide:

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples.

5. Data Analysis:

-

Calculate the percentage inhibition of nitric oxide production compared to the LPS-stimulated control.

-

Determine the IC50 value.

Visualizations

Caption: Drug discovery workflow for developing this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by ent-kaurene diterpenes.

Caption: Logical relationship of this compound's potential as a lead compound.

References

- 1. Potential anti-allergic ent-kaurene diterpenes from the bark of Suregada multiflora [agris.fao.org]

- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 3. Ethnomedicinal Uses, Phytochemistry and Pharmacological Properties of Suregada Genus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anti-inflammatory Effects of Two Ent-kaurane Diterpenes from the Stems and Leaves of Gochnatia decora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ent-16-kaurene-3β,15β,18-triol | 921211-29-2 | WLB21129 [biosynth.com]

- 6. Potential anti-allergic ent-kaurene diterpenes from the bark of Suregada multiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Selective cytotoxicity of ent-kaurene diterpenoids isolated from Baccharis lateralis and Baccharis retusa (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Three New Cytotoxic ent-Kaurane Diterpenes from Isodon excisoides [agris.fao.org]

Troubleshooting & Optimization

improving solubility of ent-16-Kaurene-3b,15b,18-triol for in vitro assays

This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing ent-16-Kaurene-3β,15β,18-triol in in vitro assays. It includes troubleshooting advice for solubility issues, detailed experimental protocols, and visualizations of key workflows and potential signaling pathways.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and challenges encountered when working with ent-16-Kaurene-3β,15β,18-triol, focusing on improving its solubility for reliable and reproducible in vitro results.

Q1: What are the general solubility characteristics of ent-16-Kaurene-3β,15β,18-triol?

A1: ent-16-Kaurene-3β,15β,18-triol is a diterpenoid with limited aqueous solubility. It is generally soluble in organic solvents. Published data and supplier information indicate solubility in the following solvents:

-

Chloroform

-

Dichloromethane

-

Ethyl Acetate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone

For in vitro assays, DMSO is the most commonly used solvent to prepare concentrated stock solutions.

Q2: I am observing precipitation when I dilute my DMSO stock solution of ent-16-Kaurene-3β,15β,18-triol into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

-

Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells and cause the compound to precipitate.

-

Use a pre-dilution step: Instead of directly diluting the concentrated DMSO stock into the full volume of the medium, first perform a serial dilution in DMSO to get closer to the final desired concentration. Then, add the final, small volume of the diluted DMSO stock to the aqueous medium with vigorous vortexing or stirring.

-

Incorporate a solubilizing agent: For particularly challenging situations, consider the use of non-ionic surfactants like Tween® 20 or Triton™ X-100 at low, non-toxic concentrations (e.g., 0.01-0.05%) in your assay buffer. However, their compatibility with your specific cell line and assay must be validated.

-

Complexation with cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Co-dissolving ent-16-Kaurene-3β,15β,18-triol with HP-β-CD in a small amount of organic solvent before evaporating the solvent and reconstituting in an aqueous buffer can be an effective strategy.

Q3: What is the maximum recommended stock solution concentration in DMSO?

Q4: Can I use other solvents for my in vitro experiments?

A4: While solvents like ethanol (B145695) or methanol (B129727) can dissolve many organic compounds, they are generally more toxic to cells than DMSO. If your experimental design prohibits the use of DMSO, ethanol could be an alternative, but it is critical to determine the maximum tolerable concentration for your specific cell line, which is often much lower than for DMSO.

Physicochemical Data

The following table summarizes the key physicochemical properties of ent-16-Kaurene-3β,15β,18-triol.

| Property | Value | Reference |

| CAS Number | 921211-29-2 | [1][2] |

| Molecular Formula | C₂₀H₃₂O₃ | [1] |

| Molecular Weight | 320.47 g/mol | [1] |

| Melting Point | 205-206°C | [1] |

| Boiling Point | 473.4 ± 45.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Qualitative Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of ent-16-Kaurene-3β,15β,18-triol, which can then be used for serial dilutions in in vitro assays.

Materials:

-

ent-16-Kaurene-3β,15β,18-triol (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 320.47 g/mol * (1000 mg / 1 g) = 3.2047 mg

-

Weigh the compound: Carefully weigh out approximately 3.2 mg of ent-16-Kaurene-3β,15β,18-triol and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

-

Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

This protocol outlines the dilution of the DMSO stock solution into a cell culture medium for treating cells in a 96-well plate format.

Materials:

-

10 mM ent-16-Kaurene-3β,15β,18-triol stock solution in DMSO

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Serially diluting multichannel pipette

Procedure:

-

Determine the final desired concentrations: For this example, we will prepare working solutions to achieve final concentrations of 1, 10, and 100 µM in the wells.

-

Prepare intermediate dilutions:

-

For 100 µM final concentration: Prepare a 100X working stock (10 mM) by taking the original stock.

-

For 10 µM final concentration: Prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

-

For 1 µM final concentration: Prepare a 100 µM intermediate solution by diluting the 1 mM intermediate solution 1:10 in DMSO (e.g., 10 µL of 1 mM solution + 90 µL of DMSO).

-

-

Prepare the final working solutions in culture medium:

-

For a final volume of 100 µL per well, you will add 1 µL of the respective intermediate DMSO solution to 99 µL of cell culture medium. This will result in a final DMSO concentration of 1%. It is often better to prepare a master mix for each concentration. For example, to treat 8 wells with 100 µM, prepare a master mix of 8 µL of the 10 mM stock in 792 µL of medium.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 1%) to the cell culture medium without the compound.

-

Treat the cells: Add the final working solutions (or the master mix) to your cells and incubate for the desired period.

Visualizations

Caption: Workflow for preparing ent-16-Kaurene-3β,15β,18-triol solutions.

References

stability of ent-16-Kaurene-3b,15b,18-triol in different solvents and temperatures

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of ent-16-Kaurene-3β,15β,18-triol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is ent-16-Kaurene-3β,15β,18-triol and what are its potential applications?